molecular formula C14H17N3O2 B11188845 5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11188845
M. Wt: 259.30 g/mol
InChI Key: HRRYJMKTMSMEHL-UHFFFAOYSA-N
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Description

5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring. Pyrimidine derivatives are widely studied due to their potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to modulate signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-amino-5-ethylpyrimidine derivatives

Uniqueness

5-ethyl-2-[(2-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain molecular targets .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-ethyl-2-(2-methoxyanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H17N3O2/c1-4-10-9(2)15-14(17-13(10)18)16-11-7-5-6-8-12(11)19-3/h5-8H,4H2,1-3H3,(H2,15,16,17,18)

InChI Key

HRRYJMKTMSMEHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

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